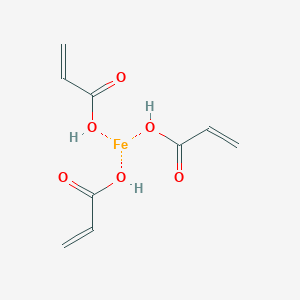
Iron(III)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron(III) acrylate, also known as ferric acrylate, is a coordination compound where iron is in the +3 oxidation state, coordinated with acrylate ligands. This compound is of significant interest due to its potential applications in polymer chemistry, catalysis, and materials science. The chemical formula for iron(III) acrylate is C9H9FeO6.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Iron(III) acrylate can be synthesized through various methods. One common approach involves the reaction of iron(III) chloride with sodium acrylate in an aqueous medium. The reaction typically proceeds as follows: [ \text{FeCl}_3 + 3 \text{NaC}_3\text{H}_3\text{O}_2 \rightarrow \text{Fe(C}_3\text{H}_3\text{O}_2)_3 + 3 \text{NaCl} ]
Industrial Production Methods: Industrial production of iron(III) acrylate often involves the use of high-purity reagents and controlled reaction conditions to ensure the formation of the desired product. The process may include steps such as purification through recrystallization and drying under vacuum to obtain a high-purity compound .
Analyse Des Réactions Chimiques
Types of Reactions: Iron(III) acrylate undergoes various chemical reactions, including:
Oxidation: Iron(III) acrylate can be reduced to iron(II) acrylate under specific conditions.
Substitution: The acrylate ligands can be substituted with other ligands, such as chloride or nitrate, depending on the reaction conditions.
Polymerization: Iron(III) acrylate can act as a catalyst in the polymerization of acrylate monomers, leading to the formation of polyacrylate polymers.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Ligand exchange reactions using chloride or nitrate salts.
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) in the presence of iron(III) acrylate as a catalyst.
Major Products:
Oxidation: Iron(II) acrylate.
Substitution: Iron(III) chloride or iron(III) nitrate complexes.
Polymerization: Polyacrylate polymers.
Applications De Recherche Scientifique
Iron(III) acrylate has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of iron(III) acrylate in catalysis involves the coordination of the iron center with the acrylate ligands, which facilitates the transfer of radicals during polymerization reactions. This process is crucial for controlling the molecular weight and distribution of the resulting polymers. The iron center can undergo redox cycling between the +2 and +3 oxidation states, enabling the activation and deactivation of radical species .
Comparaison Avec Des Composés Similaires
Iron(III) chloride: Commonly used in various chemical reactions but lacks the specific coordination with acrylate ligands.
Iron(III) nitrate: Similar in reactivity but used in different contexts, such as nitration reactions.
Iron(III) porphyrin complexes: Used in catalysis but with different ligand environments and applications.
Uniqueness of Iron(III) Acrylate: Iron(III) acrylate is unique due to its ability to act as a catalyst in the polymerization of acrylate monomers, providing control over the polymerization process and resulting in polymers with specific properties. Its coordination with acrylate ligands also imparts distinct reactivity and stability compared to other iron(III) compounds .
Propriétés
Formule moléculaire |
C9H12FeO6 |
|---|---|
Poids moléculaire |
272.03 g/mol |
Nom IUPAC |
iron;prop-2-enoic acid |
InChI |
InChI=1S/3C3H4O2.Fe/c3*1-2-3(4)5;/h3*2H,1H2,(H,4,5); |
Clé InChI |
ZMEBTSIUQTYGSX-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)O.C=CC(=O)O.C=CC(=O)O.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


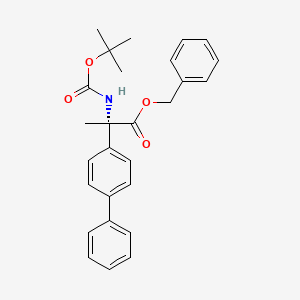
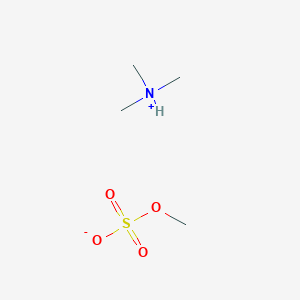
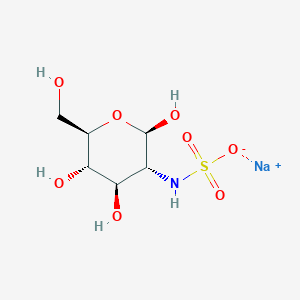
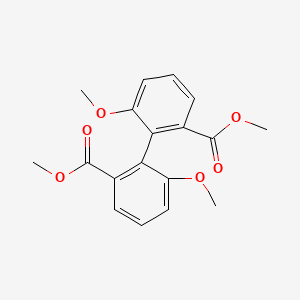
![(2Z)-2-[(1R,4S)-1,3,3-trimethyl-2-bicyclo[2.2.1]heptanylidene]acetonitrile](/img/structure/B13824387.png)
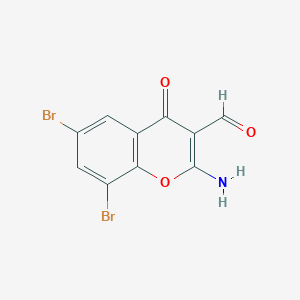
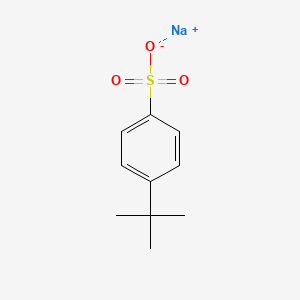
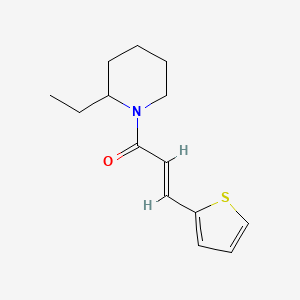
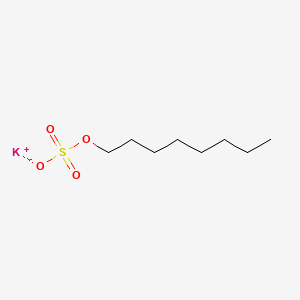
![3,4-dimethyl-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazin-7-yl 2-(1-pyrrolidinyl)ethyl sulfide](/img/structure/B13824403.png)
![(5Z)-5-[(7-ethyl-1H-indol-3-yl)methylidene]-3-methyl-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one](/img/structure/B13824406.png)
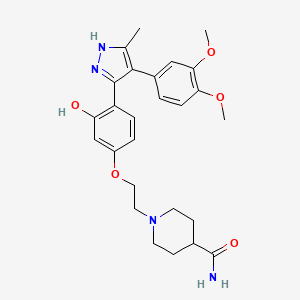
![(1S,2S,3S,6R,7S,8R)-1,8,9,10,11,11-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-9-ene-4,5-diol](/img/structure/B13824414.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B13824434.png)
